molecular formula C13H9BrN2O3 B1445306 Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate CAS No. 1233518-56-3

Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate

Cat. No. B1445306
M. Wt: 321.13 g/mol
InChI Key: RHFQJKWKNJQXLQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo group at the 8th position, a cyano group at the 6th position, a hydroxy group at the 4th position, and a carboxylate group at the 3rd position. The presence of these functional groups can influence the compound’s reactivity and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple quinoline. The bromo, cyano, hydroxy, and carboxylate groups would be added in subsequent steps through various reactions. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding to the complexity of the molecule. The presence of the polar cyano, hydroxy, and carboxylate groups could lead to interesting intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing bromo and cyano groups and the electron-donating hydroxy group. The carboxylate group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups could make it more soluble in polar solvents, while the aromatic quinoline core could enhance its stability .

Scientific Research Applications

Antimicrobial Applications

Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate and its derivatives show promising antimicrobial properties. Abdel-Mohsen (2014) conducted a study where various heterocyclic moieties, including oxadiazoles, triazoles, and pyrazoles, were synthesized from ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate. These compounds exhibited significant to moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi (Abdel-Mohsen, 2014).

Photolabile Protecting Group

Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound demonstrated higher single-photon quantum efficiency compared to other photolabile groups and was sensitive enough for multiphoton-induced photolysis, making it potentially useful for in vivo applications (Fedoryak & Dore, 2002).

Applications in Neurological Studies

A study by Ponchant et al. (2000) on [Tetrazoyl-11C]LY202157 synthesis for in vivo studies of the NMDA receptor channel complex demonstrates the use of ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate in neurological research. This compound was synthesized for ex vivo biological studies and showed that it did not cross the brain blood barrier (Ponchant et al., 2000).

Antitumor Activities

El-Agrody et al. (2012) synthesized a series of quinoline derivatives, including ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate, which exhibited notable antitumor activities against human tumor cell lines. These compounds inhibited the growth of cancer cells, including MCF-7, HCT, and HepG-2, compared to standard treatments (El-Agrody et al., 2012).

Safety And Hazards

As with any chemical compound, handling “Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate” would require appropriate safety measures. The MSDS (Material Safety Data Sheet) for this specific compound would provide detailed information on its hazards, handling, and disposal .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 8-bromo-6-cyano-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c1-2-19-13(18)9-6-16-11-8(12(9)17)3-7(5-15)4-10(11)14/h3-4,6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQJKWKNJQXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fiorito, F Saeed, H Zhang, A Staniszewski… - European journal of …, 2013 - Elsevier
Phosphodiesterase type 5 (PDE5) mediates the degradation of cGMP in a variety of tissues including brain. Recent studies have demonstrated the importance of the nitric oxide/cGMP/…
Number of citations: 108 www.sciencedirect.com

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